
Benthiavalicarb
Overview
Description
Benthiavalicarb is a fungicide belonging to the carboxylic acid amides group. It is primarily used to combat Oomycetes fungal plant pathogens, such as those causing late blight in potatoes and downy mildew in grapes . This compound is known for its protective and curative actions, making it a valuable tool in agricultural disease management .
Preparation Methods
Raw Materials and Key Intermediates
The synthesis of benthiavalicarb-isopropyl relies on two primary intermediates:
- (R)-1-(6-Fluorobenzothiazol-2-yl)ethylamine (Compound 4), a chiral benzothiazole derivative.
- N-Isopropoxycarbonyl-L-valine (Compound 5), an activated carbamate precursor.
These intermediates are synthesized through distinct pathways before undergoing a final coupling reaction.
Stepwise Synthesis of (R)-1-(6-Fluorobenzothiazol-2-yl)ethylamine
Hydrolysis to 2-Amino-5-fluorothiophenol (Compound 2)
Reagents : Aqueous potassium hydroxide (KOH).
Conditions :
- Reflux until cessation of ammonia evolution.
- Acidification to pH 5–6 with HCl.
Outcome : Thiophenol intermediate isolated via filtration.
Synthesis of (R)-4-Methylazolidine-2,5-dione (Compound 3)
Starting material : D-Alanine.
Reagents : Triphosgene (as a safer alternative to phosgene).
Conditions :
- Solvent: Dioxane/tetrahydrofuran (THF) mixture.
- Temperature: 0–5°C under nitrogen.
Key step : Cyclization forms the oxazolidinedione ring, preserving chirality.
Coupling to Form Chiral Ethylamine (Compound 4)
Reagents : 2-Amino-5-fluorothiophenol (Compound 2), (R)-4-methylazolidine-2,5-dione (Compound 3).
Conditions : Room temperature in dichloromethane (DCM).
Mechanism : Nucleophilic ring-opening of the oxazolidinedione generates the chiral ethylamine.
Synthesis of N-Isopropoxycarbonyl-L-valine (Compound 5)
Starting material : L-Valine.
Reagents : Chloroformic acid isopropyl ester, triethylamine.
Conditions :
- Solvent: Water.
- Temperature: 10–15°C.
Key step : Carbamate formation via nucleophilic acyl substitution. Subsequent carboxyl activation with additional chloroformate enables direct coupling.
One-Pot Coupling to this compound-isopropyl
Reactants :
- Activated N-isopropoxycarbonyl-L-valine (Compound 5).
- (R)-1-(6-Fluorobenzothiazol-2-yl)ethylamine (Compound 4).
Conditions :
- Solvent: Ethyl acetate.
- Base: Triethylamine.
Mechanism : Carbamate exchange reaction forms the final product.
Yield : Total yield >70% from p-fluorocyclohexanone; purity >95%.
Comparative Analysis of Synthetic Routes
Advantages of Patent Method :
- Avoids toxic phosgene via triphosgene usage.
- Eliminates nitrogen protection in hydrolysis steps.
- Higher atom economy due to one-pot coupling.
Purification and Analytical Validation
Post-synthesis purification involves:
- Crystallization : Ethanol/water mixtures for intermediates.
- Chromatography : Silica gel for final product isolation.
Purity Verification :
Industrial Scalability and Environmental Considerations
The patent method is optimized for scale-up:
- Solvent Recovery : DMSO and THF recycled via distillation.
- Waste Management : Acidic/basic washes neutralize heavy metal residues.
Chemical Reactions Analysis
Types of Reactions: Benthiavalicarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different properties and applications .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Benthiavalicarb is classified as a carboxylic acid amide fungicide. Its chemical structure is represented as C18H24FN3O3S, and it functions by inhibiting cell wall synthesis in oomycetes, effectively blocking the activity of cellulose synthase. This mechanism makes it particularly effective against pathogens like Phytophthora infestans, which causes late blight in potatoes and tomatoes .
Agricultural Applications
-
Target Crops :
- Potatoes : this compound is widely used to control late blight caused by Phytophthora infestans. Studies demonstrate that it offers significant protection against both metalaxyl-sensitive and resistant strains of the pathogen .
- Tomatoes : Similar efficacy has been observed in tomato crops, where it helps manage downy mildew through inhibition of phospholipid biosynthesis .
- Application Methods :
- Efficacy Studies :
Case Study 1: Efficacy Against Late Blight
In a controlled study involving several growth chamber experiments, this compound demonstrated a robust ability to inhibit late blight in potatoes. The effective dose required to achieve a 90% reduction in disease incidence was determined through log-probit regression analysis, confirming its strong fungicidal properties .
Case Study 2: Synergistic Effects with Other Fungicides
A study exploring the combination of this compound with oxathiapiprolin showed enhanced efficacy against foliar oomycete pathogens. The mixture not only provided excellent systemic control but also exhibited mutual protective effects when applied to the root system via soil drench methods . This synergy suggests that combining fungicides can optimize disease management strategies.
Regulatory Considerations
The use of this compound is subject to regulatory scrutiny due to concerns regarding its potential endocrine-disrupting properties. The European Food Safety Authority has evaluated its safety profile, concluding that while it meets certain criteria for negligible exposure, further investigation into its effects on non-target organisms is necessary .
Environmental Impact and Residue Management
Monitoring studies have established maximum residue limits for this compound in various crops, such as grapes (0.25 ppm) and tomatoes (0.45 ppm). These limits are crucial for ensuring food safety and minimizing environmental impact . Analytical methods like reverse phase HPLC-MS/MS have been employed to detect residues in environmental matrices, ensuring compliance with safety regulations .
Mechanism of Action
Benthiavalicarb exerts its effects by inhibiting phospholipid biosynthesis and cell wall deposition in fungal pathogens . It targets specific molecular pathways involved in the growth and reproduction of Oomycetes, thereby preventing the spread of fungal infections . The compound’s translaminar and systemic movement properties enhance its effectiveness in controlling diseases .
Comparison with Similar Compounds
- Dimethomorph
- Flumorph
- Pyrimorph
- Iprovalicarb
- Mandipropamid
- Valifenalate
Comparison: Benthiavalicarb is unique due to its strong preventive and curative effects, as well as its ability to inhibit mycelial growth, sporulation, and germination of sporangia and cystospores . Unlike some similar compounds, this compound exhibits excellent residual activity and rainfastness, making it highly effective in field applications .
Biological Activity
Benthiavalicarb is a novel fungicide belonging to the carboxylic acid amides (CAA) group, primarily utilized for controlling oomycete pathogens, particularly in crops like tomatoes and potatoes. Its biological activity is characterized by its systemic action, efficacy against various fungal diseases, and its metabolic behavior in organisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound functions by inhibiting cell wall synthesis in oomycetes through the blockade of cellulose synthase activity. This mechanism is crucial for its effectiveness against pathogens such as Phytophthora infestans (late blight) and Pseudoperonospora cubensis (downy mildew) .
Acute Toxicity
Research indicates that this compound exhibits low acute toxicity across various exposure routes (oral, dermal, inhalation). It is not classified as a skin or eye irritant but may act as a skin sensitizer . The following table summarizes key toxicological endpoints:
Endpoint | Value |
---|---|
Oral LD50 (mg/kg) | >2000 |
Dermal LD50 (mg/kg) | >2000 |
Inhalation LC50 (mg/L) | >5 |
Skin Irritation | Not an irritant |
Eye Irritation | Not an irritant |
Skin Sensitization | Possible (Cat. 1B) |
Metabolism and Excretion
This compound is rapidly absorbed post-administration and is predominantly distributed in the gastrointestinal tract, liver, kidneys, and bile duct. Metabolic pathways involve glutathione conjugation and hydroxylation, with excretion primarily via feces .
Case Studies
- Field Trials on Tomato Plants : A study investigated the effectiveness of this compound combined with oxathiapiprolin against late blight. The combination treatment provided significant protection over single applications, demonstrating a season-long efficacy of 84% for this compound alone and 100% for the mixture .
- Cucumber Downy Mildew Control : In another trial, this compound was applied to cucumber plants to assess its protective efficacy against downy mildew. Results indicated that treatment with this compound alone delayed disease onset significantly compared to untreated controls .
Endocrine Disruption Potential
Recent evaluations have raised concerns regarding the endocrine-disrupting properties of this compound. It has been classified under criteria for potential endocrine disruption affecting thyroid function and steroidogenesis pathways . The implications of these findings necessitate further investigation into long-term exposure effects on non-target organisms.
Environmental Impact
The ecotoxicological assessment of this compound indicates no critical areas of concern regarding its environmental impact when used according to recommended guidelines. However, continuous monitoring is essential due to its potential effects on non-target organisms .
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of benthiavalicarb in oomycete pathogens, and how can researchers experimentally validate these targets?
this compound, a carboxamide fungicide (CAA class), inhibits cellulose synthase (CesA) enzymes critical for cell wall synthesis in oomycetes like Phytophthora cubensis. To validate targets, researchers can:
- Conduct leaf disc bioassays to measure EC50 values (effective concentration inhibiting 50% of pathogen growth) under controlled conditions .
- Perform molecular characterization of CesA genes, identifying mutations (e.g., codon 1105 substitutions) linked to reduced sensitivity .
- Compare cross-resistance profiles with other CAAs (e.g., dimethomorph, mandipropamid) to confirm target specificity .
Q. What standardized protocols exist for assessing this compound’s efficacy against oomycete infections in plant models?
Key methodologies include:
- In vitro sensitivity assays : Use detached leaf discs inoculated with pathogen zoospores, treated with this compound at varying concentrations. Post-incubation, quantify infection via visual scoring or image analysis software .
- In planta trials : Apply foliar sprays to infected crops (e.g., cucumbers, grapes) and monitor disease progression using standardized scales (e.g., % leaf area infected) .
- Statistical validation : Calculate EC50 values using specialized software (e.g., Syngenta’s agstat) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values for this compound across different pathogen isolates?
Discrepancies may arise from genetic variability in pathogen populations or methodological differences. To address this:
- Standardize experimental conditions : Control variables like spore concentration, incubation temperature, and solvent carriers (e.g., acetone vs. water) .
- Conduct meta-analyses : Systematically review published EC50 data, stratifying results by isolate origin, experimental design, and assay type .
- Validate with independent assays : Use molecular markers (e.g., CesA mutations) to correlate resistance phenotypes with genotypic data .
Q. What advanced strategies can detect emerging resistance to this compound in field populations of Phytophthora species?
Proactive resistance monitoring requires:
- Longitudinal surveillance : Collect field isolates annually and test sensitivity trends using leaf disc bioassays .
- High-throughput genotyping : Screen for known resistance-conferring mutations (e.g., CesA G1105S) via PCR-RFLP or sequencing .
- Fitness cost analysis : Compare growth rates and sporulation of resistant vs. wild-type strains under competitive conditions to predict resistance spread .
Q. How should researchers design experiments to evaluate this compound’s ecotoxicological impact on non-target organisms?
Follow ecotoxicology frameworks such as OECD or EFSA guidelines:
- Acute toxicity tests : Expose model organisms (e.g., Daphnia magna, earthworms) to this compound at environmentally relevant concentrations .
- Chronic exposure studies : Assess sublethal effects (e.g., reproductive output, enzymatic activity) over multiple generations .
- Trophic transfer analysis : Quantify bioaccumulation in food chains using LC-MS/MS to detect residues in soil, water, and plant tissues .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Non-linear regression models : Fit log-logistic curves to dose-response data using tools like R’s drc package or agstat .
- ANOVA with post-hoc tests : Compare mean EC50 values across pathogen isolates or treatment groups, adjusting for multiple comparisons .
- Sensitivity heatmaps : Visualize spatial variability in resistance using geographic information systems (GIS) .
Q. How can researchers ensure reproducibility when documenting this compound-related experiments?
Adhere to academic reporting standards:
- Detailed methods : Specify fungicide formulation, application rates, and environmental conditions (e.g., humidity, light cycles) .
- Raw data transparency : Publish full dose-response curves and raw inhibition values as supplementary materials .
- Cross-validation : Replicate critical findings in independent labs using shared pathogen strains .
Properties
IUPAC Name |
[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-7(2)12(19-15(21)22)13(20)17-8(3)14-18-10-5-4-9(16)6-11(10)23-14/h4-8,12,19H,1-3H3,(H,17,20)(H,21,22)/t8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLYIKSEBPRSN-PELKAZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
413615-35-7 | |
Record name | Benthiavalicarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=413615-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benthiavalicarb [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0413615357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-[(1S)-1-[[[(1R)-1-(6-fluoro-2-benzothiazolyl)ethyl]amino]carbonyl]-2-methylpropyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENTHIAVALICARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YZ3ZXJ6WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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